

A Technical Guide to Sharpless Asymmetric Epoxidation: Principles, Protocols, and Applications

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Compound of Interest

Compound Name: (+)-Di-tert-butyl L-tartrate

Cat. No.: B054582

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The Sharpless asymmetric epoxidation is a cornerstone of modern organic synthesis, providing a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for this work, the reaction is renowned for its broad substrate scope, high enantioselectivities (often exceeding 90% enantiomeric excess), and predictable stereochemical outcomes.[1][3] This technical guide provides an in-depth overview of the Sharpless asymmetric epoxidation, including its core principles, detailed experimental protocols, and a summary of its performance with various substrates.

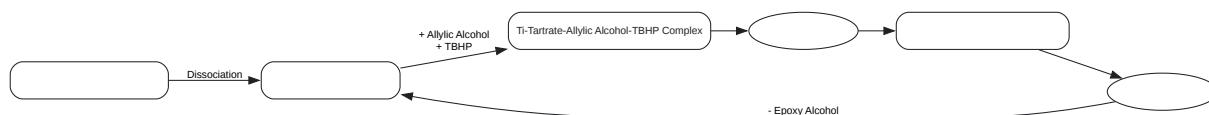
Core Principles

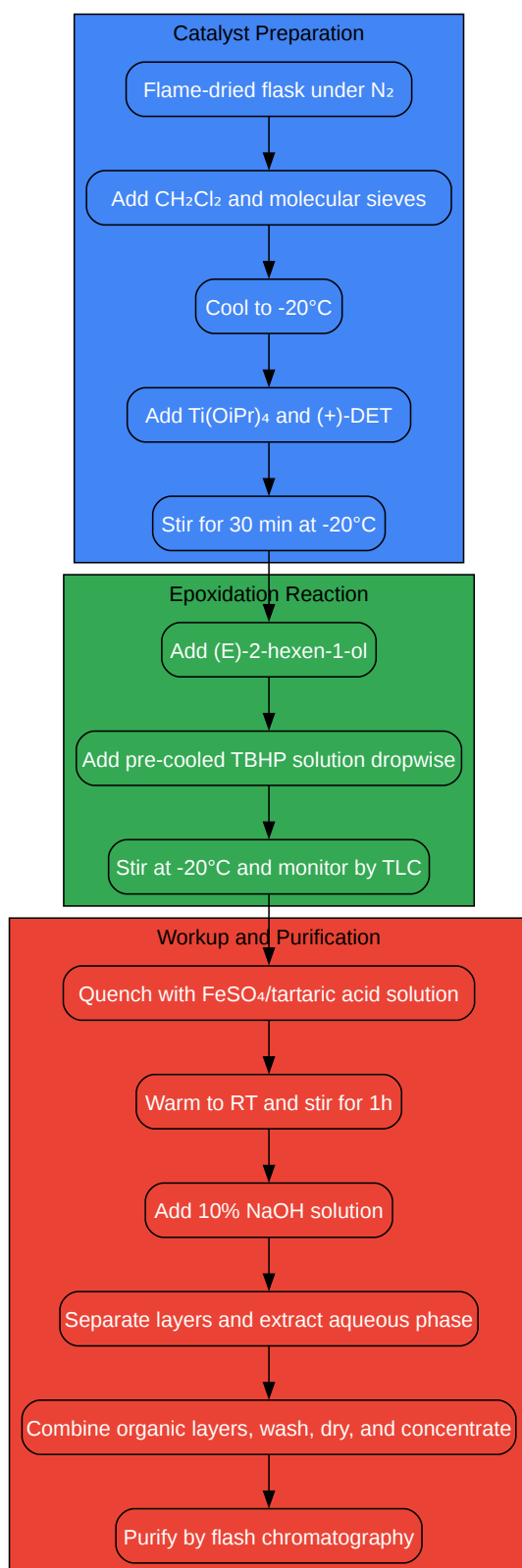
The Sharpless asymmetric epoxidation utilizes a chiral catalyst formed in situ from titanium tetra(isopropoxide) ($\text{Ti}(\text{OiPr})_4$), an optically active dialkyl tartrate (most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT)), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][4][5] The reaction is highly specific for allylic alcohols, as the hydroxyl group of the substrate plays a crucial role in coordinating to the titanium center, thereby directing the epoxidation to the adjacent double bond.[6]

The stereochemical outcome of the epoxidation is determined by the chirality of the dialkyl tartrate used. The use of (+)-dialkyl tartrate delivers the epoxide oxygen to one face of the double bond, while the (–)-dialkyl tartrate delivers it to the opposite face. This predictability is a key feature of the reaction and can be rationalized using a simple mnemonic device.

Catalytic Cycle

The active catalyst is believed to be a dimeric titanium-tartrate complex.^[5] The catalytic cycle involves the coordination of the allylic alcohol and tert-butyl hydroperoxide to the titanium center, followed by the transfer of an oxygen atom to the double bond of the allylic alcohol. The resulting epoxy alcohol is then displaced from the catalyst, allowing for the catalytic cycle to continue.





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